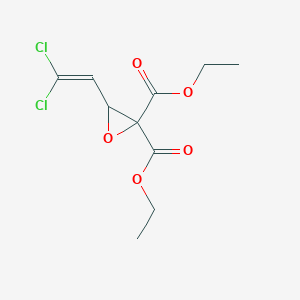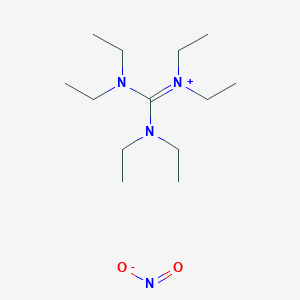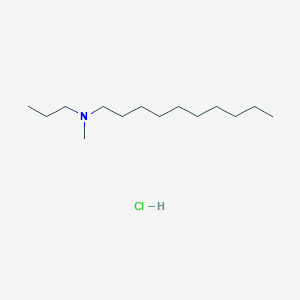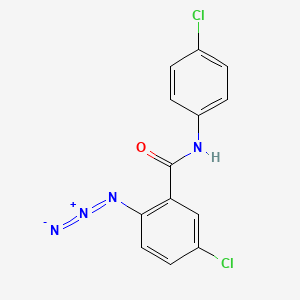![molecular formula C25H34F2N2O2 B14382879 N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea CAS No. 88467-91-8](/img/structure/B14382879.png)
N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea is an organic compound characterized by its unique structure, which includes a butoxyphenyl group, a difluorophenyl group, and a heptylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea typically involves the reaction of 4-butoxybenzyl chloride with 2,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with heptyl isocyanate to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Butoxyphenyl)methyl]-N’-(2-cyanoethyl)-N-heptylurea
- N-[(4-Butoxyphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea
- N-[(4-Butoxyphenyl)methyl]-N’-(2,4-dimethylphenyl)-N-heptylurea
Uniqueness
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea is unique due to the presence of both butoxy and difluoro groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
88467-91-8 |
|---|---|
Formule moléculaire |
C25H34F2N2O2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-[(4-butoxyphenyl)methyl]-3-(2,4-difluorophenyl)-1-heptylurea |
InChI |
InChI=1S/C25H34F2N2O2/c1-3-5-7-8-9-16-29(25(30)28-24-15-12-21(26)18-23(24)27)19-20-10-13-22(14-11-20)31-17-6-4-2/h10-15,18H,3-9,16-17,19H2,1-2H3,(H,28,30) |
Clé InChI |
NVZUFXOWFUBQKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CC1=CC=C(C=C1)OCCCC)C(=O)NC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)





![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)


